molecular formula C12H14O2 B1467699 Ethyl 2-methyl-4-vinylbenzoate CAS No. 1220869-25-9

Ethyl 2-methyl-4-vinylbenzoate

Cat. No.: B1467699
CAS No.: 1220869-25-9
M. Wt: 190.24 g/mol
InChI Key: CAAOFOPLNYBDTH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-vinylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, featuring an ethyl ester group, a methyl group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-vinylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-4-vinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-vinylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-vinylbenzoate depends on its application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. The vinyl group participates in radical polymerization, while the ester group can influence the polymer’s physical properties.

Comparison with Similar Compounds

    Methyl 4-vinylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-Vinylbenzoic acid: Lacks the ester group, featuring a carboxylic acid group instead.

    4-Vinylbenzyl chloride: Contains a benzyl chloride group instead of an ester group.

Uniqueness: Ethyl 2-methyl-4-vinylbenzoate is unique due to the presence of both the vinyl and ethyl ester groups, which confer distinct reactivity and properties compared to its analogs. This combination allows for versatile applications in polymer synthesis and materials science.

Properties

IUPAC Name

ethyl 4-ethenyl-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-4-10-6-7-11(9(3)8-10)12(13)14-5-2/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAOFOPLNYBDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 4-formyl-2-methylbenzoate (AI16) To a stirred solution of 4-formyl -2-methylbenzoic acid (3 g, 18.2 mmol) in EtOH (30 mL) was added H2SO4 and the reaction mixture was heated at 80° C. for 18 h. The reaction mixture was cooled to 25° C. and concentrated under reduced pressure. The residue was diluted with EtOAc and washed with water. The combined EtOAc extracts were washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford the title compound as a solid (2.8 g, 80%): 1H NMR (400 MHz, CDCl3) δ 10.05 (s, 1H), 8.04 (m, 1H), 7.75 (m, 2H), 4.43 (m, 2H), 2.65 (s, 3H), 1.42 (m, 3H).
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3 g
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30 mL
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80%

Synthesis routes and methods II

Procedure details

4-Formyl-2-methylbenzoic acid (AI15) To a stirred solution of 4-bromo-2-methylbenzoic acid (10 g, 46.4 mmol) in dry THF (360 mL) at −78° C. was added n-BuLi (1.6 M solution in hexanes; 58.17 mL, 93.0 mmol) and DMF (8 mL). The reaction mixture was stirred at −78° C. for 1 h then was warmed to 25° C. and stirred for 1 h. The reaction mixture was quenched with 1 N HCl solution and extracted with EtOAc. The combined EtOAc extracts were washed with brine and dried over Na2SO4 and concentrated under reduced pressure. The residue was washed with n-hexane to afford the title compound as a solid (3.0 g, 40%): mp 196-198° C.; 1H NMR (400 MHz, DMSO-d6) δ 13.32 (br s, 1H), 10.05 (s, 1H), 7.98 (m, 1H), 7.84 (m, 2H), 2.61 (s, 3H); ESIMS m/z 163.00 ([M−H]−).
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10 g
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58.17 mL
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8 mL
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360 mL
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Yield
40%

Synthesis routes and methods III

Procedure details

To a stirred solution of ethyl 4-formyl-2-methylbenzoate (2.8 g, 4 mmol) in 1,4-dioxane (20 mL) were added potassium carbonate (K2CO3; 3.01 g, 21.87 mmol) and methyltriphenyl phosphonium bromide (7.8 g, 21.87 mmol) at 25° C. Then the reaction mixture was heated at 100° C. for 18 h. After the reaction was deemed complete by TLC, the reaction mixture was cooled to 25° C. and filtered, and the filtrate was concentrated under reduced pressure. The crude compound was purified by flash chromatography (SiO2, 100-200 mesh; eluting with 25-30% EtOAc in n-Hexane) to afford the title compound as a solid (2.0 g, 72%): 1H NMR (400 MHz, CDCl3) δ 7.86 (m, 1H), 7.27 (m, 2H), 6.68 (dd, J=17.6, 10.8 Hz, 1H), 5.84 (d, J=17.6 Hz, 1H), 5.39 (d, J=10.8 Hz, 1H), 4.39 (m, 2H), 2.60 (s, 3H), 1.40 (m, 3H); ESIMS m/z 191.10 ([M−H]−); IR (thin film) 2980, 1716, 1257 cm−1.
Quantity
2.8 g
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3.01 g
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20 mL
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7.8 g
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Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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